molecular formula C9H12FNO2S B1468662 N-(2-fluorophenyl)propane-2-sulfonamide CAS No. 1339696-24-0

N-(2-fluorophenyl)propane-2-sulfonamide

Cat. No.: B1468662
CAS No.: 1339696-24-0
M. Wt: 217.26 g/mol
InChI Key: REWVMDGXUQWIAY-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)propane-2-sulfonamide (CAS 1339696-24-0) is a fluorinated sulfonamide derivative of interest in medicinal and agrochemical research. This compound, with the molecular formula C 9 H 12 FNO 2 S and a molecular weight of 217.26 g/mol, is characterized by the presence of both fluorine and sulfonamide functional groups, a combination known to impart distinct physical, chemical, and biological properties to molecules . Fluorinated sulfonamides are a significant class of compounds in the discovery of new chemical entities. Researchers are exploring their potential to inhibit various disease targets, making them valuable scaffolds in pharmaceutical development . The integration of fluorine can enhance a molecule's metabolic stability, membrane permeability, and binding affinity, while the sulfonamide group is often associated with enzyme inhibition capabilities . Although specific biological data for this particular compound may be limited, its structural features align with compounds investigated for their diverse biological activities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound as a building block in synthetic chemistry or as a candidate for high-throughput screening in drug discovery programs.

Properties

IUPAC Name

N-(2-fluorophenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-7(2)14(12,13)11-9-6-4-3-5-8(9)10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWVMDGXUQWIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Synthesis via Sulfonylation of Amines

Recent green chemistry approaches have explored one-pot syntheses where the sulfonyl chloride is generated in situ and immediately reacted with the amine, minimizing handling of reactive intermediates and improving safety and efficiency.

Use of Sulfonyl Imidazoles or Sulfonyl Anhydrides

Sulfonyl imidazoles or anhydrides derived from propane-2-sulfonic acid can serve as milder sulfonylating agents, reacting with 2-fluoroaniline under milder conditions, potentially improving selectivity and reducing by-products.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, Pyridine, DCM Pyridine acts as base and solvent
Temperature 0°C to room temperature Cooling controls exotherm
Base Triethylamine, Pyridine Neutralizes HCl byproduct
Reaction Time 1–24 hours Monitored by TLC or HPLC
Atmosphere Nitrogen or Argon Prevents moisture and oxidation
Purification Extraction, recrystallization Chromatography if needed

Representative Research Findings

  • A modular synthesis approach for fluorinated sulfonamides, including N-(2-fluorophenyl) derivatives, was demonstrated using palladium-catalyzed coupling and sulfonamide formation steps, achieving yields between 56% and 82% depending on substituents and reaction optimization.
  • Parallel synthesis techniques employing sulfonyl chlorides and amines in pyr

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)propane-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-fluorophenyl)propane-2-sulfonamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The table below compares N-(2-fluorophenyl)propane-2-sulfonamide with key analogs, highlighting structural differences and their implications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Activity/Application Reference
This compound C₉H₁₁FNO₂S 217.26 2-fluorophenyl, propane-2-sulfonamide Pharmaceutical intermediate
N-(4-chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)propane-2-sulfonamide C₂₇H₂₂ClF₃N₂O₂S 555.0 (estimated) Chlorobenzyl, pyrazole, trifluoromethyl Antitumor and radio-sensitizing agent in breast cancer
N-(2-(4-bromophenyl)propyl)propane-2-sulfonamide C₁₂H₁₆BrNO₂S 330.23 4-bromophenylpropyl Intermediate for drug synthesis
(R)-N-[1-(2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide C₁₂H₁₆FNOS 241.33 Ethylidene linker, sulfinamide (chiral R-configuration) Chiral auxiliary in asymmetric synthesis
N-[(3S,4S)-3-(4-iodophenyl)tetrahydro-2H-pyran-4-yl]propane-2-sulfonamide C₁₄H₂₀INO₃S 409.29 4-iodophenyl, tetrahydro-2H-pyran ring Potential use in bioactive compound synthesis

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Fluorine vs. Halogens: The 2-fluorophenyl group in the parent compound offers a balance of electronegativity and small atomic size, enhancing dipole interactions without significant steric hindrance.
  • Trifluoromethyl Groups : The analog in incorporates a trifluoromethyl group, which drastically enhances metabolic stability and electron-withdrawing effects, contributing to its antitumor activity .

Biological Activity

N-(2-fluorophenyl)propane-2-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, cellular effects, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H12FNO2S and a molecular weight of approximately 217.26 g/mol. The compound features a sulfonamide functional group, which is characterized by a sulfur atom bonded to a nitrogen atom and two oxygen atoms, along with a fluorinated phenyl group. This unique structure contributes to its chemical reactivity and potential biological activities, including antimicrobial and anti-inflammatory properties.

The compound interacts with various enzymes and proteins, influencing several metabolic pathways:

  • Enzyme Inhibition : this compound has been shown to inhibit enzymes such as carbonic anhydrase. This inhibition can affect physiological processes related to acid-base balance and cellular metabolism.
  • Protein Interaction : The compound can alter protein conformation and function, impacting cellular activities such as gene expression and cell signaling pathways. It has been observed to modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress response.

Cellular Effects

Research indicates that this compound influences various cellular processes:

  • Cell Signaling : The compound can affect signaling pathways by interacting with key molecules, leading to changes in cell function.
  • Gene Expression : It has been noted for its ability to regulate gene expression related to oxidative stress responses, thereby potentially offering protective effects against oxidative damage .

In Vitro Studies

Several studies have evaluated the biological activity of this compound through in vitro assays:

  • Anti-inflammatory Activity : The compound exhibited significant anti-inflammatory effects in protein denaturation assays. For example, at a concentration of 200 µg/mL, it demonstrated approximately 50% inhibition of protein denaturation compared to standard drugs like Diclofenac .
    Concentration (µg/mL)% Inhibition
    5042.85
    10046.42
    20050.00
    40053.57
  • Antioxidant Activity : In antioxidant assays, the compound showed promising results in reducing oxidative stress markers, suggesting potential applications in treating oxidative stress-related diseases .

The biological activity of this compound is closely linked to its ability to activate the Nrf2 signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress by regulating the expression of detoxifying enzymes and antioxidant proteins .

Case Studies

Recent studies have highlighted the therapeutic potential of sulfonamides like this compound in various contexts:

  • Neuroprotection : Compounds that activate the Nrf2 pathway have been explored for their neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to mitigate oxidative damage positions them as candidates for further research in neuroprotection .
  • Cancer Research : The dual role of Nrf2 activation in cancer—both protective against tumorigenesis and potentially promoting cancer progression—underscores the complexity of targeting this pathway for therapeutic purposes .

Q & A

Basic: What synthetic routes are available for preparing N-(2-fluorophenyl)propane-2-sulfonamide, and how is its purity validated?

Answer:
this compound can be synthesized via copper-catalyzed N-arylation of propane-2-sulfonamide with 2-fluorophenyl bromides under ligand-free conditions. This method, adapted from protocols for similar sulfonamides, typically employs CuI as a catalyst and K3_3PO4_4 as a base in DMSO at 100–120°C for 12–24 hours . Post-synthesis, purity is validated using:

  • High-Performance Liquid Chromatography (HPLC): To confirm >98% chemical purity.
  • Chiral Chromatography: To ensure 100% enantiomeric excess, as demonstrated for structurally related compounds like LY451395 .
  • Spectroscopy: 1^1H NMR and 13^{13}C NMR (e.g., δ~7.2–7.5 ppm for aromatic protons, δ~1.3 ppm for isopropyl groups) and mass spectrometry (e.g., [M+H]+^+ peak matching theoretical molecular weight) .

Basic: How can X-ray crystallography be applied to determine the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction using the SHELX program suite (e.g., SHELXL for refinement) is the gold standard. Key steps include:

  • Crystal Growth: Slow evaporation of a saturated solution in methanol/water.
  • Data Collection: Using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.
  • Refinement: SHELXL refines parameters like bond lengths (e.g., C–S bond ~1.76 Å) and angles (e.g., C–S–O ~106°), with R-factors <0.06 for high-quality data .
    Example: A related compound, N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)pyrimidin-2-yl]-N-methylmethanesulfonamide, was resolved with a mean C–C bond length of 0.006 Å and R-factor = 0.065 .

Advanced: What experimental strategies assess the compound’s binding affinity to AMPA receptors, and how do auxiliary proteins influence results?

Answer:

  • Electrophysiological Patch-Clamp Assays: Measure receptor desensitization kinetics in HEK293 cells expressing GluA1/GluA4 subunits. EC50_{50} values are derived from dose-response curves.
  • Radioligand Binding: Competitive binding studies using 3^3H-AMPA to quantify IC50_{50}.

Auxiliary Protein Impact: Co-expression of Stargazin (γ8) or TARPs (transmembrane AMPA receptor regulatory proteins) modulates receptor kinetics. For example, LY451395 (a structural analog) showed reduced desensitization in the presence of γ8, highlighting the need to include auxiliary proteins in assays to replicate in vivo conditions .

Advanced: How can contradictory efficacy data in AMPA receptor studies be resolved?

Answer: Contradictions often arise from:

  • Variability in Auxiliary Protein Expression: Cells lacking γ8 may underreport potency. Validate using Western blotting or qPCR.
  • Splice Variants: Flip vs. flop isoforms (e.g., GluA1i vs. GluA1o) exhibit differing sensitivities. Use isoform-specific primers during cloning .
    Methodological Fix: Include γ8 plasmids (provided by collaborators like Dr. Dane Chetkovich) and standardize cell lines to ensure consistent subunit ratios .

Advanced: How do structural modifications (e.g., fluorophenyl vs. biphenyl groups) alter pharmacological activity?

Answer:

  • Fluorine Substitution: Enhances metabolic stability and blood-brain barrier penetration (e.g., 2-fluorophenyl increases logP by ~0.5 vs. phenyl).
  • Sulfonamide Chain Length: Propane-2-sulfonamide vs. methane analogs improve solubility (clogP reduction by ~1.2) without compromising affinity.

Case Study: BIIB104 (a tetrahydrofuran derivative) showed 10-fold higher potency than LY451395 in GluA4o receptors, attributed to its rigid bicyclic core enhancing binding pocket complementarity .

Basic: What spectroscopic techniques are critical for characterizing intermediates during synthesis?

Answer:

  • IR Spectroscopy: Confirm sulfonamide S=O stretches (~1320–1160 cm1^{-1}) and N–H bends (~1550 cm1^{-1}).
  • 1^1H NMR: Monitor aromatic protons (δ~7.1–7.6 ppm) and isopropyl splitting (δ~1.2–1.4 ppm).
  • Mass Spectrometry: Detect intermediates via fragmentation patterns (e.g., loss of SO2_2 at m/z 64) .

Advanced: What computational tools predict the compound’s physicochemical properties and receptor interactions?

Answer:

  • QSAR Models: Predict logP, solubility, and pKa using tools like CC-DPS (Chemical Compounds Deep Profiling Services) .
  • Molecular Docking (AutoDock Vina): Simulate binding to AMPA receptor ligand-binding domains (PDB: 3KG2). Key interactions include hydrogen bonds with Arg485 and hydrophobic contacts with Tyr450 .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-fluorophenyl)propane-2-sulfonamide
Reactant of Route 2
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N-(2-fluorophenyl)propane-2-sulfonamide

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